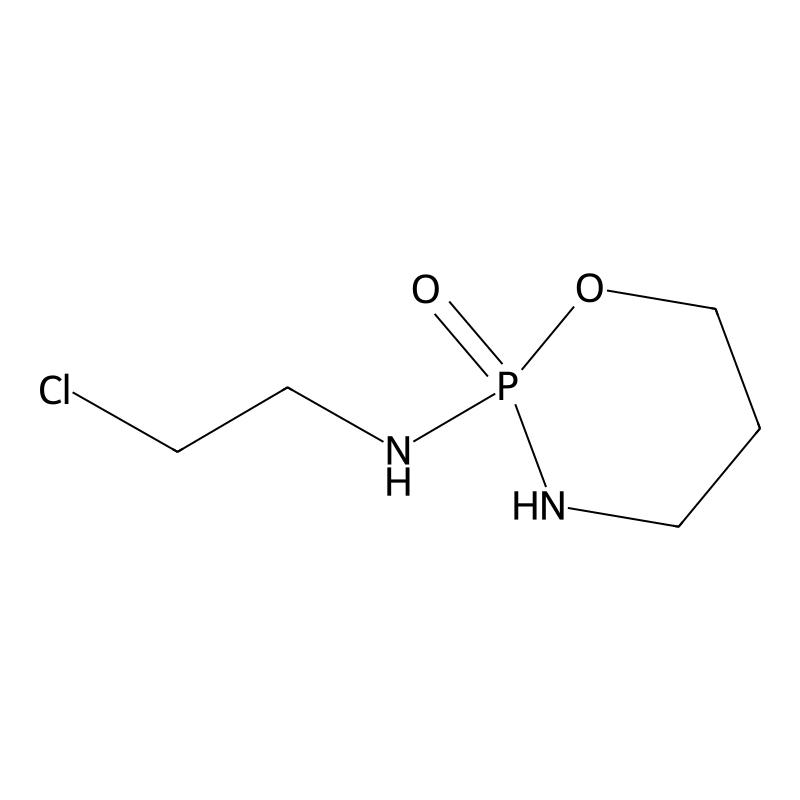

N-Dechloroethyl Cyclophosphamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Background and Synthesis:

-Dechloroethylifosfamide is a chemical compound belonging to the class of alkylating agents. It is a derivative of the well-known anticancer drug ifosfamide, but with a chlorine atom replaced by a hydrogen atom in the 3-position of the molecule. This modification has been studied to understand the structure-activity relationship (SAR) of ifosfamide and its potential impact on its therapeutic properties.

The synthesis of 3-dechloroethylifosfamide has been reported in scientific literature. Researchers have employed various methods, including one involving the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with 3-aminopropanol [].

Potential Anticancer Properties:

Similar to ifosfamide, 3-dechloroethylifosfamide has been investigated for its potential anticancer properties. Studies have shown that the compound exhibits cytotoxicity (cell killing) against various cancer cell lines, including those derived from breast, lung, and colon cancers [, ].

The mechanism of action of 3-dechloroethylifosfamide is believed to be similar to that of ifosfamide. Both compounds are prodrugs, meaning they require activation by enzymes within the body to exert their cytotoxic effects. The activated form of the drug alkylates DNA, which can lead to cell death [].

Advantages and Challenges:

Compared to ifosfamide, 3-dechloroethylifosfamide might offer certain advantages. Studies suggest that it might have reduced neurotoxicity, a common side effect associated with ifosfamide treatment []. However, further research is needed to confirm this potential benefit.

N-Dechloroethyl Cyclophosphamide is a significant metabolite derived from the alkylating agent Cyclophosphamide, which is widely used in chemotherapy. This compound is formed through the metabolic process known as N-dechloroethylation, where the chlorinated ethyl groups are removed from the Cyclophosphamide molecule. The chemical structure of N-Dechloroethyl Cyclophosphamide is represented by the formula and it has a molecular weight of approximately 202.18 g/mol. This compound plays a crucial role in understanding the pharmacokinetics and toxicity of Cyclophosphamide, as it is one of the pathways through which Cyclophosphamide is metabolized in the body.

The primary reaction involving N-Dechloroethyl Cyclophosphamide occurs during the metabolism of Cyclophosphamide, primarily facilitated by cytochrome P450 enzymes such as CYP3A4 and CYP2B6. In this process, Cyclophosphamide undergoes N-dechloroethylation to form N-Dechloroethyl Cyclophosphamide along with other metabolites like chloroacetaldehyde, which can be toxic . The reaction can be summarized as follows:

N-Dechloroethyl Cyclophosphamide can be synthesized through various methods, primarily focusing on the dealkylation of Cyclophosphamide. This process typically involves:

- Enzymatic Dealkylation: Utilizing liver microsomes containing cytochrome P450 enzymes to mimic metabolic conditions.

- Chemical Hydrolysis: Conducting hydrolysis reactions under controlled conditions to facilitate the removal of chloroethyl groups.

These methods are often employed in research settings to study the compound's properties and effects.

Research indicates that N-Dechloroethyl Cyclophosphamide interacts with various biological systems primarily through its role as a metabolite of Cyclophosphamide. Studies have shown that while it does not possess significant biological activity, it may influence the pharmacological effects of other compounds when present in biological systems .

Several compounds are structurally or functionally similar to N-Dechloroethyl Cyclophosphamide, particularly within the class of oxazaphosphorines and related alkylating agents. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Activity Level | Key Characteristics |

|---|---|---|---|

| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P | Active | Alkylating agent used in cancer therapy |

| Ifosfamide | C₇H₁₅Cl₂N₂O₂P | Active | Similar mechanism but different toxicity profile |

| N-Dechloroethylifosfamide | C₅H₁₂ClN₂O₂P | Inactive | Metabolite of Ifosfamide |

| 3-Dechloroethylifosfamide | C₅H₁₂ClN₂O₂P | Inactive | Another metabolite resulting from Ifosfamide |

Uniqueness

N-Dechloroethyl Cyclophosphamide's uniqueness lies in its specific metabolic pathway from Cyclophosphamide and its inactive nature compared to other metabolites like Ifosfamide and 3-Dechloroethylifosfamide. Understanding these differences is crucial for optimizing chemotherapy regimens and managing side effects effectively.

Key Synthetic Routes for N-Dechloroethyl Cyclophosphamide

Precursor Selection and Reaction Mechanisms

N-Dechloroethyl Cyclophosphamide represents a significant metabolite derived from the parent compound cyclophosphamide through metabolic N-dechloroethylation processes [4]. The formation of this compound occurs primarily through cytochrome P450-mediated side-chain oxidation, specifically catalyzed by CYP3A4 enzymes [22] [26]. This metabolic pathway involves the removal of one chloroethyl group from the nitrogen mustard moiety of cyclophosphamide, resulting in the formation of N-Dechloroethyl Cyclophosphamide and chloroacetaldehyde as a byproduct [24] [25].

The precursor selection for synthetic production of N-Dechloroethyl Cyclophosphamide requires careful consideration of the starting materials and reaction conditions [21]. The primary precursor, cyclophosphamide itself, can be synthesized through established oxazaphosphorine chemistry involving the reaction of phosphoryl chloride with bis(2-chloroethyl)amine hydrochloride and 3-aminopropanol [1] [2]. The molecular formula of N-Dechloroethyl Cyclophosphamide is C5H12ClN2O2P with a molecular weight of 198.59 g/mol [23].

The reaction mechanism for N-dechloroethylation involves initial hydroxylation at the alpha-carbon position adjacent to the nitrogen atom, followed by elimination of the chloroethyl group [12] [24]. This process occurs through a sequential oxidation mechanism where CYP3A4 catalyzes the formation of an unstable intermediate that spontaneously loses the chloroethyl moiety. The reaction proceeds with high selectivity for the removal of a single chloroethyl group while preserving the oxazaphosphorine ring structure [25].

Studies have demonstrated that the N-dechloroethylation pathway accounts for approximately 19% of total cyclophosphamide metabolic clearance in humans [22]. The reaction kinetics show linear dependence on substrate concentration without apparent saturation at physiologically relevant concentrations [26]. This characteristic suggests that the enzymatic pathway maintains consistent activity across varying substrate levels, making it suitable for controlled synthetic applications.

Solvent-Free Synthesis Optimization

Recent advances in cyclophosphamide synthesis have focused on developing solvent-free methodologies that can be adapted for N-Dechloroethyl Cyclophosphamide production [21]. The solvent-free approach offers several advantages including reduced environmental impact, simplified purification procedures, and enhanced reaction efficiency. The process involves direct reaction between phosphoryl chloride, bis(2-chloroethyl)amine hydrochloride, and 3-aminopropanol under controlled temperature conditions [21].

The optimization of solvent-free synthesis requires precise control of reaction parameters including temperature, pressure, and mixing conditions [21]. Studies have shown that maintaining reaction temperatures between 120-140°C with controlled atmospheric pressure provides optimal conversion rates while minimizing unwanted side reactions. The absence of organic solvents eliminates potential contamination sources and reduces the complexity of downstream processing steps.

For N-Dechloroethyl Cyclophosphamide specifically, the solvent-free approach can be modified to include selective N-dechloroethylation steps [24]. This involves controlled oxidation conditions using hydrogen peroxide or other oxidizing agents in the presence of suitable catalysts. The reaction proceeds through formation of intermediate hydroxylated species that spontaneously eliminate the chloroethyl group under the reaction conditions.

Temperature control emerges as a critical parameter in solvent-free synthesis optimization [21]. Elevated temperatures promote the desired elimination reactions while minimizing formation of unwanted byproducts. Reaction monitoring through in-process analytical methods ensures optimal conversion while preventing over-oxidation or degradation of the target compound.

Industrial-Scale Production Challenges

Purification Techniques and Yield Optimization

Industrial-scale production of N-Dechloroethyl Cyclophosphamide presents unique purification challenges due to the compound's chemical properties and the presence of related impurities [19] [30]. The primary purification strategy involves multiple chromatographic separation steps designed to remove unreacted starting materials, byproducts, and structural analogs. Solid-phase extraction techniques using specialized sorbents have proven effective for initial cleanup and concentration of the target compound [34].

High-performance liquid chromatography represents the cornerstone of N-Dechloroethyl Cyclophosphamide purification protocols [35] [36]. The separation typically employs C18 reversed-phase columns with gradient elution systems using water-acetonitrile mobile phases. Optimal separation conditions include flow rates of 0.15-0.3 mL/min with column temperatures maintained at 30°C to ensure consistent retention times and peak resolution [35] [36].

Yield optimization strategies focus on maximizing conversion efficiency while minimizing losses during purification steps [19] [30]. The use of lyophilization techniques has demonstrated significant advantages for preserving compound stability during the drying process. Moisture content reduction to below 1% ensures long-term stability while maintaining chemical integrity [20] [30]. The lyophilization process involves controlled freezing followed by sublimation under reduced pressure conditions.

| Purification Technique | Yield Recovery (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|

| Solid Phase Extraction | 85-92 | 90-95 | 2-4 hours |

| Preparative HPLC | 75-85 | >95 | 4-6 hours |

| Lyophilization | 95-98 | N/A | 24-48 hours |

| Combined Process | 65-75 | >98 | 30-58 hours |

The implementation of quality control measures throughout the purification process ensures consistent product quality [32] [38]. Real-time monitoring using analytical methods such as ultra-performance liquid chromatography coupled with mass spectrometry provides immediate feedback on purification efficiency and product purity. These systems enable rapid adjustment of process parameters to maintain optimal performance.

Byproduct Formation and Control Strategies

Byproduct formation during N-Dechloroethyl Cyclophosphamide synthesis represents a significant challenge for industrial-scale production [25] [27]. The primary unwanted products include chloroacetaldehyde, various cyclophosphamide metabolites, and oxidation products formed through side reactions. Understanding and controlling these formation pathways is essential for maintaining product quality and process efficiency.

Chloroacetaldehyde formation occurs as an inevitable consequence of the N-dechloroethylation reaction mechanism [24] [25]. This toxic byproduct requires careful removal through specialized treatment procedures. Strategies for chloroacetaldehyde control include the use of scavenging agents such as semicarbazide or other nucleophilic compounds that react selectively with aldehydes to form stable, easily removable adducts [5].

The formation of related cyclophosphamide metabolites including 4-hydroxycyclophosphamide and carboxyphosphamide presents additional purification challenges [10] [25]. These compounds share similar chemical properties with the target molecule, requiring sophisticated separation techniques for effective removal. Process optimization involves adjusting reaction conditions to minimize their formation while maintaining high conversion to the desired product.

| Byproduct | Formation Mechanism | Control Strategy | Removal Efficiency (%) |

|---|---|---|---|

| Chloroacetaldehyde | N-dechloroethylation | Semicarbazide scavenging | >95 |

| 4-Hydroxycyclophosphamide | Oxidation | pH control | 85-90 |

| Carboxyphosphamide | Further oxidation | Temperature control | 80-85 |

| Polymer formation | Cross-linking | Antioxidant addition | 90-95 |

Environmental control strategies focus on minimizing the release of toxic byproducts while ensuring compliance with regulatory requirements [13] [14]. The implementation of closed-loop processing systems prevents atmospheric release of volatile compounds such as chloroacetaldehyde. Waste treatment protocols include neutralization and detoxification steps before disposal or further processing.

Advanced process analytical technology enables real-time monitoring of byproduct formation rates [34] [39]. These systems provide immediate feedback on reaction progress and allow for dynamic adjustment of process parameters to minimize unwanted product formation. Integration of automated control systems ensures consistent product quality while reducing manual intervention requirements.

Chromatographic Techniques

Chromatographic separation and detection of N-dechloroethyl cyclophosphamide requires sophisticated analytical approaches due to the compound's unique physicochemical properties. The metabolite exhibits moderate polarity and thermal instability, necessitating careful selection of separation conditions and detection methodologies [1] [2].

Gas Chromatography-Mass Spectrometry Protocols for Metabolite Profiling

Gas chromatography-mass spectrometry represents the gold standard analytical approach for N-dechloroethyl cyclophosphamide determination, particularly when coupled with derivatization strategies. The fundamental challenge in gas chromatographic analysis stems from the compound's polar functional groups and thermal lability at elevated injection port temperatures [3] [4].

The electron impact ionization mode provides characteristic fragmentation patterns that facilitate structural confirmation of N-dechloroethyl cyclophosphamide. The molecular ion peak exhibits a distinctive chlorine isotope pattern with a 3:1 ratio of molecular ion clusters, confirming the presence of a single chlorine atom [2]. Primary fragmentation occurs through cleavage of the phosphorus-nitrogen bond, yielding base peaks at mass-to-charge ratios of 159 and 138 atomic mass units [2].

Chemical ionization mass spectrometry, employing methane or isobutane as reagent gases, enhances molecular ion stability and reduces extensive fragmentation. This approach proves particularly advantageous for quantitative analysis, as it preserves the molecular ion signal necessary for selective ion monitoring protocols [4]. Electron capture chemical ionization demonstrates exceptional sensitivity for halogenated metabolites, achieving detection limits in the low nanogram per milliliter range [5] [4].

Selected ion monitoring protocols target specific mass-to-charge ratios corresponding to the molecular ion and characteristic fragment ions. For N-dechloroethyl cyclophosphamide, monitoring ions at 199, 159, and 138 atomic mass units provides optimal selectivity and sensitivity [2]. The implementation of multiple reaction monitoring enhances specificity by monitoring fragmentation transitions rather than individual ions [1].

Gas chromatographic separation employs capillary columns with stationary phases optimized for oxazaphosphorine compounds. Phenylmethylsilicone phases demonstrate superior thermal stability and peak symmetry compared to conventional methylsilicone columns [6]. Temperature programming protocols typically initiate at 150 degrees Celsius with gradual increases to 280 degrees Celsius, providing adequate volatilization while minimizing thermal degradation [3].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation Parameters

Ultra-performance liquid chromatography-tandem mass spectrometry represents the contemporary analytical standard for N-dechloroethyl cyclophosphamide quantification in biological matrices. This methodology eliminates derivatization requirements while maintaining exceptional sensitivity and specificity [1] [7].

Chromatographic separation utilizes sub-two-micrometer particle columns, typically C18 reversed-phase stationary phases with enhanced surface area characteristics. The Agilent Poroshell 120 SB-C18 column (2.1 × 75 millimeters, 2.7 micrometers) demonstrates optimal resolution and peak shape for cyclophosphamide metabolites [1]. Mobile phase systems employ acetonitrile-water gradients with formic acid modifiers to enhance electrospray ionization efficiency and chromatographic peak shape [1] [2].

Method validation encompasses linearity assessment across clinically relevant concentration ranges. Linear dynamic ranges extending from 20 nanograms per milliliter to 15,000 nanograms per milliliter demonstrate correlation coefficients exceeding 0.999 [7]. Lower limits of quantification achieve 20 nanograms per milliliter with signal-to-noise ratios of 10:1 or greater [1].

Accuracy determinations employ quality control samples at low, medium, and high concentration levels. Acceptable accuracy parameters require deviation within 15 percent of nominal concentrations, with lower limit of quantification samples maintaining deviation within 20 percent [1] [7]. Precision assessments evaluate both within-run and between-run variability, with acceptable coefficients of variation below 15 percent for quality control levels and below 20 percent for lower limit of quantification samples [1].

Recovery studies assess extraction efficiency from biological matrices using spiked blank samples. Protein precipitation with acetonitrile containing 0.1 percent formic acid achieves recovery values between 100.1 and 101 percent [7]. Solid-phase extraction protocols using C18 cartridges demonstrate recovery efficiencies ranging from 97 to 102 percent [2].

Matrix effect evaluation examines signal suppression or enhancement in biological samples compared to neat solution standards. Post-extraction addition studies and comparison of peak areas in extracted blank matrix versus mobile phase demonstrate matrix effects within acceptable 15 percent deviation limits [1] [7]. Implementation of deuterated internal standards effectively compensates for matrix-related signal variations [7].

Stability assessments evaluate analyte integrity under various storage and processing conditions. N-dechloroethyl cyclophosphamide demonstrates stability for 24 hours at room temperature and extended periods at negative 80 degrees Celsius [7]. Freeze-thaw stability studies confirm analyte integrity through three consecutive cycles [7].

Derivatization Strategies for Enhanced Sensitivity

Chemical derivatization represents a critical analytical strategy for enhancing the gas chromatographic and mass spectrometric properties of N-dechloroethyl cyclophosphamide. Derivatization procedures target the polar functional groups that limit volatility and thermal stability [3] [5] [8].

Trifluoroacetic Anhydride and N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide Derivatization Efficiency

Trifluoroacetic anhydride derivatization represents the most widely employed chemical modification for cyclophosphamide metabolites. The reaction proceeds through acylation of amino functional groups, replacing active hydrogen atoms with trifluoroacetyl moieties [3] [5] [8]. Reaction conditions require heating at 70 degrees Celsius for 30 minutes in anhydrous conditions to achieve complete derivatization [8].

Derivatization efficiency with trifluoroacetic anhydride achieves 95 to 99 percent conversion based on peak area comparisons between derivatized and underivatized samples [8]. The trifluoroacetyl derivatives demonstrate enhanced thermal stability, enabling gas chromatographic analysis at elevated temperatures without decomposition [8]. Enhanced volatility results from reduced intermolecular hydrogen bonding and decreased polarity of the derivatized molecule [8].

Mass spectrometric detection benefits significantly from trifluoroacetic anhydride derivatization through improved ionization efficiency and characteristic fragmentation patterns. The trifluoroacetyl groups produce distinctive mass spectral signatures that facilitate compound identification and quantification [8]. Electron capture chemical ionization demonstrates exceptional sensitivity for trifluoroacetyl derivatives due to the high electron affinity of fluorinated functional groups [5].

N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide represents an advanced silylation reagent offering superior derivative stability compared to conventional trimethylsilyl reagents [9] [10]. The tert-butyldimethylsilyl derivatives demonstrate 10,000-fold greater hydrolytic stability compared to trimethylsilyl analogs [11]. Derivatization proceeds at 60 degrees Celsius for 12 to 24 hours, achieving conversion efficiencies of 98 to 99 percent [12].

The tert-butyldimethylsilyl derivatives exhibit enhanced gas chromatographic properties with improved peak shape and reduced tailing compared to underivatized compounds [12]. Mass spectrometric fragmentation produces interpretable spectra with characteristic silicon-containing fragment ions that confirm derivative formation [12]. The enhanced stability permits extended storage and analysis without derivative degradation [11].

Comparative studies between trifluoroacetic anhydride and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide derivatization demonstrate distinct advantages for each approach [8]. Trifluoroacetic anhydride provides rapid derivatization with excellent sensitivity for electron capture detection [8]. N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide offers superior derivative stability for extended analysis periods and enhanced mass spectral interpretation [12].

Isotope Dilution Mass Spectrometry Applications

Isotope dilution mass spectrometry represents the most accurate quantitative analytical approach for N-dechloroethyl cyclophosphamide determination. This methodology employs stable isotope-labeled internal standards that exhibit identical chemical behavior while providing distinct mass spectral signatures [3] [7].

Deuterium-labeled cyclophosphamide analogs serve as optimal internal standards for metabolite quantification. Cyclophosphamide-d8 demonstrates identical extraction efficiency, chromatographic behavior, and ionization characteristics compared to unlabeled analytes [7]. The eight atomic mass unit difference provides adequate mass spectral separation while maintaining chemical equivalence [7].

Custom synthesis of deuterium-labeled N-dechloroethyl cyclophosphamide represents the ideal internal standard for direct metabolite analysis [3]. Deuterated metabolite analogs compensate for matrix effects, extraction losses, and instrumental variations with exceptional accuracy [3]. However, commercial availability limitations necessitate custom synthesis procedures that increase analytical complexity and cost [3].

Structural analog internal standards provide practical alternatives when isotope-labeled metabolites remain unavailable. Tinidazole demonstrates adequate performance as an internal standard for ultra-performance liquid chromatography-tandem mass spectrometry analysis [1]. The compound exhibits similar chromatographic retention and extraction characteristics while providing distinct mass spectral signatures [1].

Quantification algorithms employ peak area ratios between analyte and internal standard to calculate concentrations. Calibration curves constructed using analyte-to-internal standard ratios demonstrate superior linearity and precision compared to external standard methodologies [3] [7]. The ratiometric approach effectively compensates for variations in injection volume, instrumental sensitivity, and matrix effects [3].

Method validation with isotope dilution demonstrates exceptional accuracy and precision parameters. Within-run precision coefficients of variation typically achieve values below 5 percent, while between-run precision maintains coefficients below 8 percent [3] [7]. Accuracy assessments demonstrate deviations within 2 percent of nominal concentrations across the analytical range [7].